molecular formula C15H12O3 B7976420 Methyl 4-phenylbenzoylformate

Methyl 4-phenylbenzoylformate

Cat. No.: B7976420
M. Wt: 240.25 g/mol
InChI Key: BFLPCLJPRDPYBX-UHFFFAOYSA-N
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Description

Methyl 4-phenylbenzoylformate (CAS: 6244-53-7) is an aromatic ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . Its structure comprises a biphenyl backbone substituted with an oxo (keto) group and a methyl ester moiety. The compound is also known by aliases such as Ethyl 4-biphenylyl(oxo)acetate and Ethyl 4-phenylbenzoylformate , though the latter may reflect nomenclature inconsistencies between methyl and ethyl esters.

Properties

IUPAC Name

methyl 2-oxo-2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14(16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLPCLJPRDPYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-phenylbenzoylformate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is governed by its ester and aromatic moieties:

  • Photopolymerization : Acts as a photoinitiator when combined with α-hydroxy ketones, forming non-yellowing free radicals under UV light .

  • Acid-Catalyzed Hydrolysis : The ester group undergoes hydrolysis in methanesulfonic or hydrochloric acid to regenerate benzoylformic acid derivatives .

  • Radical Reactions : Participates in radical chain reactions with 4-hydroxyalkenals, producing chromophores detectable at 586 nm .

Reaction Mechanism with Radicals :

Methyl 4 phenylbenzoylformate+4 HydroxyalkenalH+Chromophore(λmax=586nm)\text{Methyl 4 phenylbenzoylformate}+\text{4 Hydroxyalkenal}\xrightarrow{\text{H}^+}\text{Chromophore}\,(\lambda_{\text{max}}=586\,\text{nm})

Stability and Degradation

  • Thermal Stability : Decomposes above 145°C during reduced-pressure distillation .

  • Photodegradation : Exposure to UV light accelerates radical formation, which can dimerize or react with atmospheric oxygen .

Degradation Pathway :

Methyl 4 phenylbenzoylformateΔor UVRadical IntermediatesCO2+Aromatic Byproducts\text{Methyl 4 phenylbenzoylformate}\xrightarrow{\Delta \,\text{or UV}}\text{Radical Intermediates}\rightarrow \text{CO}_2+\text{Aromatic Byproducts}

Industrial and Environmental Relevance

  • Green Chemistry : Solvent-free syntheses using lemon juice or vinegar as catalysts achieve >90% yields, reducing waste .

  • Toxicity Data : Limited biomonitoring data exist, but related benzoylformates show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Scientific Research Applications

Organic Synthesis

Methyl 4-phenylbenzoylformate serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions allows for the formation of complex molecular structures.

Photoinitiation in UV-Curable Coatings

Due to its photoinitiating properties, this compound is extensively used in UV-curable coatings and inks. Upon exposure to UV light, it generates reactive species that initiate polymerization, making it crucial for applications in printing and surface coatings.

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown that it possesses antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. For example, a study reported minimum inhibitory concentration (MIC) values of 32 µg/mL against S. aureus compared to standard antibiotics at 16 µg/mL .
  • Enzyme Inhibition : It acts as a competitive inhibitor of enzymes involved in metabolic pathways. A kinetic study on benzoylformate decarboxylase (BFDC) indicated that this compound inhibits the enzyme with an inhibition constant (Ki) of 0.2 mM .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A detailed evaluation of the antibacterial properties revealed that modifications to the phenyl ring could enhance efficacy against Gram-positive bacteria:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Standard Antibiotic1632

Case Study 2: Enzyme Inhibition Mechanism

The kinetic behavior of BFDC when exposed to this compound was studied:

ParameterValue
Km (mM)0.5
Vmax (µmol/min)100
Inhibition Constant (Ki)0.2

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • Production of UV-Curable Coatings : Its role as a photoinitiator makes it essential in the formulation of coatings that cure upon exposure to UV light.
  • Synthesis of Pharmaceutical Agents : The compound is used as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, due to its ability to undergo asymmetric reduction .

Mechanism of Action

The mechanism by which methyl 4-phenylbenzoylformate exerts its effects involves its interaction with specific molecular targets. For instance, in photoinitiation, the compound absorbs ultraviolet light, leading to the formation of reactive species that initiate polymerization reactions. This process is crucial in the curing of coatings and inks.

Comparison with Similar Compounds

Ethyl 4-Phenylbenzoylformate

The ethyl ester analog shares structural similarity but differs in the ester alkyl group (ethyl vs. methyl). This substitution increases molecular weight (~268.3 g/mol for the ethyl variant) and may alter properties such as solubility and volatility. However, direct comparative data for these specific esters are unavailable in the provided evidence.

Terpenoid-Derived Methyl Esters

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and torulosic acid methyl ester, differ fundamentally in their skeletal frameworks. These compounds derive from labdane or abietane diterpenes, featuring fused tricyclic or tetracyclic structures . For example:

  • Sandaracopimaric acid methyl ester : Contains a rigid tricyclic diterpene core, reducing rotatable bonds compared to Methyl 4-phenylbenzoylformate.
  • Z-Communic acid methyl ester: A labdane diterpenoid ester with conjugated double bonds, influencing UV absorption and reactivity .
Property This compound Terpenoid Methyl Esters
Core Structure Biphenyl + oxo group Tricyclic/tetracyclic diterpenes
Rotatable Bonds 5 ≤3 (rigid fused rings)
Applications Synthetic intermediates Resins, natural product chemistry

Other Aromatic Esters

  • Methyl Salicylate : A simple aromatic ester (salicylic acid derivative) with analgesic properties. Unlike this compound, it lacks a biphenyl system and has a hydroxyl group, increasing hydrogen bonding capacity .
  • Methyl Violet: A triarylmethane dye; structurally unrelated but shares the "methyl ester" nomenclature. Highlights the diversity of ester functionalities .

Physicochemical and Functional Comparisons

  • Solubility : Methyl esters typically exhibit moderate polarity, soluble in organic solvents (e.g., acetone, ethyl acetate) but poorly in water .
  • Stability : The biphenyl core may enhance thermal stability compared to aliphatic esters .
  • Reactivity: The oxo group enables nucleophilic additions (e.g., Grignard reactions), distinguishing it from non-ketonic esters like methyl salicylate .

Industrial and Research Relevance

This compound was listed by CymitQuimica but is now discontinued, suggesting niche applications in research or specialty syntheses . In contrast, terpenoid methyl esters are widely used in resin production and ecological studies (e.g., Austrocedrus chilensis resin analysis) .

Biological Activity

Methyl 4-phenylbenzoylformate, a compound belonging to the class of α-keto esters, exhibits significant biological activity due to its structural characteristics, including the presence of carbonyl, carboxylic acid, and ester functional groups. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its reactivity and biological activity. The carbonyl group is particularly important as it can participate in various chemical reactions, including asymmetric synthesis and enzyme-catalyzed transformations. The compound can be synthesized through several methods, often involving the reaction of phenyl derivatives with formic acid or its esters under specific conditions.

Biological Activity

1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives for their antibacterial effects, compounds similar to this compound demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition:
this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. It has been shown to inhibit oxyacetic acid enzymes, which play a role in the conversion of oxyacetic acid to acetonic acid, a crucial step in metabolic processes . This inhibition can have implications for metabolic regulation and potential therapeutic applications.

3. Synthesis of Bioactive Compounds:
The compound serves as an important intermediate in the synthesis of various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. Its ability to undergo asymmetric reduction reactions allows for the production of optically active compounds that are essential in pharmacology .

Case Study 1: Antibacterial Activity Assessment

A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial properties of this compound derivatives. The results indicated that specific modifications to the phenyl ring enhanced antibacterial efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Standard Antibiotic1632

Case Study 2: Enzyme Inhibition Mechanism

A detailed kinetic study on the enzyme benzoylformate decarboxylase (BFDC) revealed that this compound acts as a competitive inhibitor. The enzyme kinetics followed Michaelis-Menten behavior, indicating that at higher concentrations of substrate, the inhibition effect was pronounced .

ParameterValue
Km (mM)0.5
Vmax (µmol/min)100
Inhibition Constant (Ki)0.2

Synthesis Methods

Various synthetic routes have been developed for this compound. A notable method involves the reaction of phenyl derivatives with formic acid under controlled conditions, yielding high purity products with over 99% yield . The synthesis process is characterized by:

  • Reagents: Use of chlorinated solvents and radical inhibitors.
  • Conditions: Controlled temperature and time (1-16 hours).
  • Purification: Low-pressure distillation following reaction completion.

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